molecular formula C24H17N3O3 B2809038 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901020-56-2

1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2809038
CAS No.: 901020-56-2
M. Wt: 395.418
InChI Key: LBVLXSZILGAJON-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique fusion of pyrazole and quinoline rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate key steps in the synthesis. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets within cells. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interfere with signaling pathways, such as the ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, the compound can exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]quinoline

Uniqueness

1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline stands out due to its unique dioxolo ring fused to the pyrazoloquinoline core. This structural feature imparts distinct electronic and steric properties, which can enhance its biological activity and selectivity compared to similar compounds .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-28-20-10-6-5-9-19(20)27-24-16-11-21-22(30-14-29-21)12-18(16)25-13-17(24)23(26-27)15-7-3-2-4-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVLXSZILGAJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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